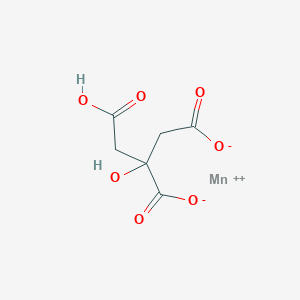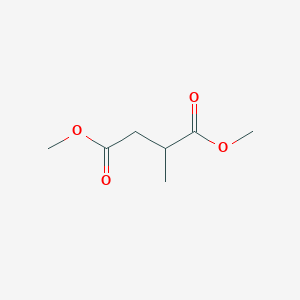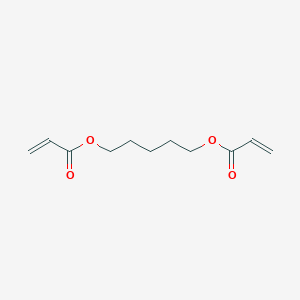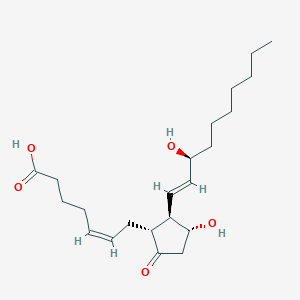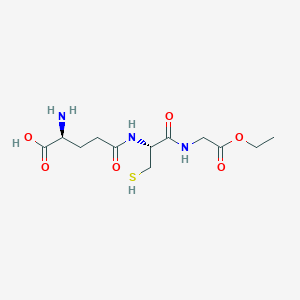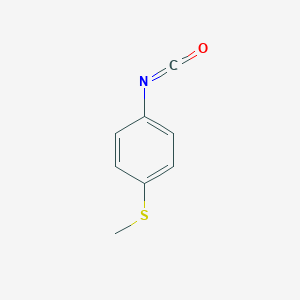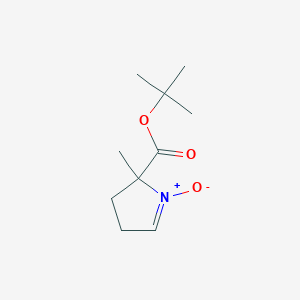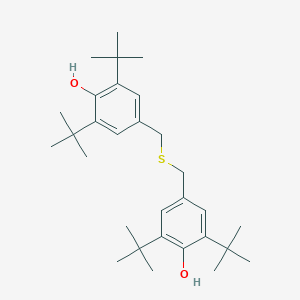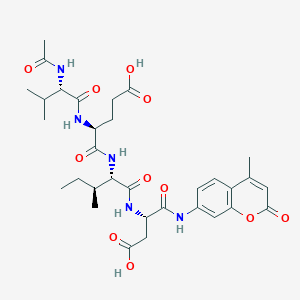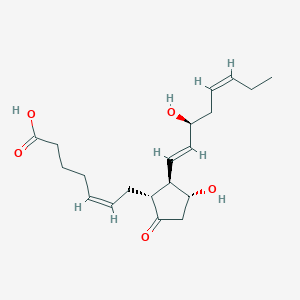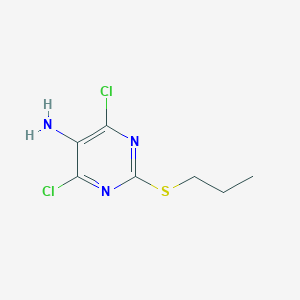
4,6-二氯-2-(丙硫基)嘧啶-5-胺
描述
“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C7H9Cl2N3S . It is used as an intermediate in the preparation of Ticagrelor , a reversible P2Y12 receptor antagonist .
Synthesis Analysis
The synthesis of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” involves several steps. The preparation method comprises subjecting sodium dithionite to carry out reactions with a compound in a mixed solvent of water and an organic solvent . The reagents of the preparation method are cheap and available, the reaction time is short, the reaction conditions are mild, the operation is simple, the yield is high, and the preparation method is suitable for being applied to industrial production .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” can be represented by the SMILES string CCCSc1nc(Cl)c(N)c(Cl)n1 . The InChI code for the compound is 1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4-6(9)12-7/h2-3,10H2,1H3 .
Physical And Chemical Properties Analysis
“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” appears as a yellow to yellowish brown oily matter or solid . It has a molecular weight of 238.14 and a density of 1.44g/cm3 .
科学研究应用
分析方法开发
Moorthy等人(2022年)的研究专注于开发和验证一种新的LC-QTOF-MS/MS方法,用于在替卡格雷API中识别和定量测定4,6-二氯-2-(丙硫基)嘧啶-5-胺的衍生物。该方法涉及衍生化过程,并且在定量测定方面表现出有效性 (Moorthy, Krishna et al., 2022)。
合成药物样品小分子
Rao等人(2021年)报告了基于2-(取代苄硫基)-4,6-二氯嘧啶-5-胺类似物的药物样品小分子库的合成。这种合成涉及还原反应,并提供了一种环保的方法,产率为良好至优异 (Rao, B. S. et al., 2021)。
嘧啶衍生物的合成
Harnden和Hurst(1990年)描述了合成具有5-氮功能的嘧啶-4-醇,涉及使用4,6-二氯-2-(丙硫基)嘧啶-5-胺。他们的研究详细介绍了氯化过程和各种嘧啶衍生物的合成 (Harnden & Hurst, 1990)。
高度取代嘧啶的制备
Xiang等人(2011年)开发了一种用于制备高度取代的2,3-二氢嘧啶并[4,5-d]嘧啶-4(1H)-酮的实用策略,使用4,6-二氯-5-甲酰基嘧啶。他们的方法涉及环化反应,并以中等至良好的产率形成了这些化合物的库 (Xiang, Jinbao et al., 2011)。
安全和危害
未来方向
属性
IUPAC Name |
4,6-dichloro-2-propylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLJBFJNXMANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465838 | |
| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
CAS RN |
145783-15-9 | |
| Record name | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY0S1U6LEG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

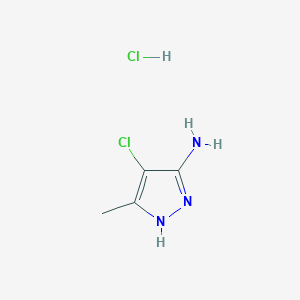
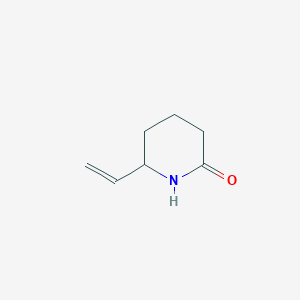
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
